8-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-3-methoxy-8-azabicyclo[321]octane is a complex organic compound with a unique structure that combines a pyrazole ring and a bicyclic octane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bicyclic octane derivative. Common reagents used in these reactions include methylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
8-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 8-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-3-methoxy-8-azabicyclo[321]octane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, 8-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane is investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and efficacy for certain medical conditions.
Industry
In industrial applications, this compound can be used in the development of new materials and chemical processes. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 8-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (1,3-dimethyl-1H-pyrazol-5-yl)methanone
- (1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane
Uniqueness
What sets 8-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane apart from similar compounds is its combined structure, which imparts unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its individual components.
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-9-6-13(16(2)15-9)14(18)17-10-4-5-11(17)8-12(7-10)19-3/h6,10-12H,4-5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOGPFPNPCJXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2C3CCC2CC(C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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